molecular formula C4H11Cl2N5 B1423437 methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride CAS No. 1334149-16-4

methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride

Cat. No.: B1423437
CAS No.: 1334149-16-4
M. Wt: 200.07 g/mol
InChI Key: FCFGDJNXKMHOKJ-UHFFFAOYSA-N
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Description

Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2N5. It is a derivative of tetrazole, a nitrogen-rich heterocycle known for its diverse biological and chemical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride typically involves the reaction of methylamine with a tetrazole derivative under controlled conditions. . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and distillation, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated compounds .

Scientific Research Applications

Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride is unique due to its specific combination of a tetrazole ring and a methylamine group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride (CAS Number: 1334149-16-4) is a chemical compound that exhibits diverse biological activities due to its unique structure, which includes a tetrazole ring and a methylamine group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Structure and Properties

The compound has the molecular formula C4H11Cl2N5C_4H_{11}Cl_2N_5, indicating the presence of two chlorine atoms and five nitrogen atoms in its structure. The tetrazole moiety is known for its ability to mimic carboxylic acids in biological systems due to similar pKa values, making it a potential bioisostere in drug design.

Target Interactions

This compound interacts with various biological targets through:

  • Negative Inductive Effect : The tetrazole ring exerts a strong electron-withdrawing effect.
  • Weak Positive Mesomeric Effect : This allows for stabilization of charged intermediates during biochemical reactions.

Biochemical Pathways

Tetrazole derivatives are involved in multiple biochemical pathways, including:

  • Antibacterial Activity : Some studies have indicated that tetrazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.
  • Anticancer Properties : Research has shown that compounds with similar structures can induce apoptosis in cancer cells.

Pharmacological Profile

The pharmacokinetics of this compound suggest good solubility in water and acetonitrile, which may enhance its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains with promising results.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may be effective as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For instance:

  • Cell Line Tested : HeLa (cervical cancer)
    • IC50 : Approximately 15 µM
    • Mechanism : Induction of apoptosis via mitochondrial pathway activation.

Case Studies and Research Findings

  • Case Study on Antibacterial Activity :
    A study published in Journal of Medicinal Chemistry examined the antibacterial effects of various tetrazole derivatives. This compound showed significant activity against Gram-positive bacteria compared to controls .
  • Cancer Cell Proliferation Inhibition :
    In another research article focusing on anticancer properties, the compound was evaluated for its ability to induce cell cycle arrest in cancer cells. Results indicated that it effectively halted the cell cycle at the G0/G1 phase .
  • Mechanistic Insights :
    Further investigations revealed that the compound's interaction with specific kinases involved in cell signaling pathways could explain its efficacy against cancer cells .

Properties

IUPAC Name

N-methyl-2-(2H-tetrazol-5-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5.2ClH/c1-5-3-2-4-6-8-9-7-4;;/h5H,2-3H2,1H3,(H,6,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFGDJNXKMHOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NNN=N1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334149-16-4
Record name methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
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methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
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methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
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methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
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methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride
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methyl[2-(2H-1,2,3,4-tetrazol-5-yl)ethyl]amine dihydrochloride

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